N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(5-(2-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic small-molecule compound featuring a pyrazolo[3,4-d]pyrimidinone core. This scaffold is notable for its structural similarity to purine bases, enabling interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism. Key structural elements include:
- A 2-fluorobenzyl group at position 5 of the pyrazolo-pyrimidinone ring, which enhances lipophilicity and modulates target binding.
- A cyclopropanecarboxamide substituent linked via an ethyl chain at position 1, contributing to conformational rigidity and metabolic stability.
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-15-4-2-1-3-13(15)10-23-11-21-16-14(18(23)26)9-22-24(16)8-7-20-17(25)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEGRBMJQOWFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is present in various cell types, including the smooth muscle cells of blood vessels, and is activated by the endogenous ligand nitric oxide (NO).
Mode of Action
The compound binds to the sGC and stimulates the production of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), in the absence of NO. It also stabilizes the NO-sGC binding and enhances the effect of endogenous NO on cGMP production.
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP production mediate various physiological and tissue-protective effects. These include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function.
Result of Action
The stimulation of sGC and the increase in cGMP production result in various physiological effects. These effects include vasorelaxation and inhibition of smooth muscle proliferation, which could potentially be beneficial in conditions such as chronic heart failure.
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with various functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 411.5 g/mol. The presence of a fluorobenzyl group is significant as it may enhance the compound's metabolic stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN5O2 |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 922083-06-5 |
| Structural Features | Pyrazolo[3,4-d]pyrimidine core with fluorobenzyl substitution |
Research indicates that compounds similar to this compound may interact with specific enzymes or receptors involved in various disease processes. The structural characteristics suggest potential interactions with targets such as:
- Kinases : Compounds with pyrazolo[3,4-d]pyrimidine scaffolds often exhibit kinase inhibition, which is crucial in cancer therapy.
- COX Enzymes : Similar compounds have shown anti-inflammatory properties through COX enzyme inhibition.
Anti-Tubercular Activity
A study on related compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development in treating tuberculosis . While specific data for this compound is limited, its structural similarities suggest it may possess similar anti-mycobacterial properties.
COX Inhibition
Compounds with similar pyrazolo structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, derivatives showed moderate to high inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests that this compound could also exhibit anti-inflammatory effects through COX inhibition.
Summary of Findings
The biological activity of this compound indicates promising therapeutic potential across various disease models:
- Anti-Tubercular Activity : Potential effectiveness against Mycobacterium tuberculosis.
- Anti-inflammatory Properties : Possible COX-II inhibition leading to reduced inflammation.
- Kinase Inhibition : Likely interactions with kinase pathways relevant in cancer treatment.
Future Research Directions
Further studies are warranted to elucidate the specific biological mechanisms and therapeutic applications of this compound. Key areas for future research include:
- In vitro and in vivo efficacy studies to establish the compound's pharmacological profile.
- Structure-activity relationship (SAR) studies to optimize the compound's bioactivity.
- Mechanistic studies to understand the interaction pathways and targets within cellular systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidinone scaffold is a common pharmacophore in medicinal chemistry. Below is a detailed comparison with two analogs from patent literature ():
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|
| N-(2-(5-(2-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide | 399.4* | 2-Fluorobenzyl, cyclopropanecarboxamide-ethyl | Not reported |
| 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | 589.1 | 3-Fluorophenyl-chromen-4-one, methylbenzenesulfonamide | 175–178 |
| 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide | 618.6* | 3-Fluorophenyl-chromen-4-one, 2-fluoro-N-isopropylbenzamide | Not reported |
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The chromen-4-one moiety in analogs (e.g., Example 53, ) introduces an additional aromatic system, increasing molecular weight (589–619 g/mol vs. The sulfonamide and benzamide groups in analogs may enhance hydrogen-bonding interactions with target proteins compared to the cyclopropanecarboxamide in the primary compound.
Fluorine Positioning :
- The primary compound’s 2-fluorobenzyl group avoids steric hindrance observed in analogs with 3-fluorophenyl substituents, possibly improving binding pocket accommodation.
Synthetic Routes: All compounds employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for pyrazolo-pyrimidinone functionalization . However, the chromenone-containing analogs require multi-step synthesis of the fused heterocyclic system, complicating scalability.
Research Findings and Implications
- Selectivity: The cyclopropanecarboxamide group in the primary compound may reduce off-target effects compared to bulkier chromenone-containing analogs, as inferred from molecular modeling studies .
- Metabolic Stability: Fluorine atoms in all compounds enhance resistance to cytochrome P450 oxidation, but the chromenone analogs’ higher logP values (predicted >4) could limit bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
